molecular formula C14H26 B1329587 1,2-Dicyclohexylethane CAS No. 3321-50-4

1,2-Dicyclohexylethane

Cat. No.: B1329587
CAS No.: 3321-50-4
M. Wt: 194.36 g/mol
InChI Key: IBLVSWYGUFGDMF-UHFFFAOYSA-N
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Description

1,2-Dicyclohexylethane is an organic compound with the molecular formula C14H26. It consists of two cyclohexyl groups attached to an ethane backbone. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in many organic solvents such as ether and alcohol.

Mechanism of Action

Target of Action

1,2-Dicyclohexylethane is a chemical compound with the molecular formula C14H26 It’s known that the compound can undergo oxidation reactions .

Mode of Action

The mode of action of this compound primarily involves its oxidation. The first stage of the oxidation of this compound is an attack by oxygen on the tertiary carbon atom of one cyclohexane ring. This leads to the opening of this ring and the formation of a cyclohexyl-substituted keto carboxylic acid .

Result of Action

The result of the action of this compound involves the formation of a cyclohexyl-substituted keto carboxylic acid following the oxidation process . This can lead to changes in the local chemical environment, potentially affecting cellular function.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of its oxidation reaction can be affected by the presence and concentration of oxygen . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dicyclohexylethane can be synthesized through the reaction of cyclohexyl bromide with ethylene in the presence of a catalyst. The reaction typically involves the use of a Grignard reagent, where cyclohexylmagnesium bromide reacts with ethylene to form the desired product. The reaction conditions generally include:

    Solvent: Ether or tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Palladium or nickel-based catalysts

Industrial Production Methods

In an industrial setting, this compound can be produced through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also involve:

    High-pressure reactors: To facilitate the reaction between cyclohexyl bromide and ethylene

    Purification steps: Such as distillation and recrystallization to obtain high-purity this compound

Chemical Reactions Analysis

Types of Reactions

1,2-Dicyclohexylethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexyl-substituted keto carboxylic acids.

    Reduction: It can be reduced to form cyclohexyl-substituted alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products

    Oxidation: Cyclohexyl-substituted keto carboxylic acids

    Reduction: Cyclohexyl-substituted alkanes

    Substitution: Halogenated cyclohexyl derivatives

Scientific Research Applications

1,2-Dicyclohexylethane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: Utilized in the development of new materials with specific properties.

    Pharmaceuticals: Investigated for its potential use in drug development and delivery systems.

Comparison with Similar Compounds

1,2-Dicyclohexylethane can be compared with other similar compounds such as:

    1,2-Diphenylethane: Similar structure but with phenyl groups instead of cyclohexyl groups.

    1,2-Dicyclohexylpropane: Similar structure but with an additional carbon atom in the backbone.

    1,2-Dicyclohexylbutane: Similar structure but with two additional carbon atoms in the backbone.

Uniqueness

This compound is unique due to its specific combination of cyclohexyl groups and ethane backbone, which imparts distinct chemical and physical properties. Its stability and solubility in organic solvents make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-cyclohexylethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLVSWYGUFGDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186860
Record name 1,2-Dicyclohexylethane
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Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3321-50-4
Record name 1,1′-(1,2-Ethanediyl)bis[cyclohexane]
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Record name 1,2-Dicyclohexylethane
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Record name 1,2-Dicyclohexylethane
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Record name 1,2-Dicyclohexylethane
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Record name 1,2-dicyclohexylethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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